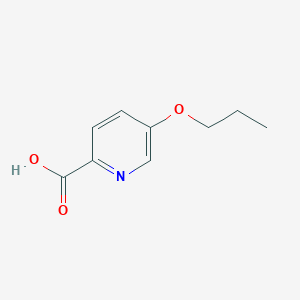
5-Propoxypicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propoxypicolinic acid is an organic compound that belongs to the class of picolinic acids, which are derivatives of pyridine with a carboxylic acid substituent at the 2-position. This compound is characterized by the presence of a propoxy group attached to the 5-position of the pyridine ring. It is a white to tan crystalline solid that is slightly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propoxypicolinic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-hydroxypicolinic acid.
Alkylation: The hydroxyl group at the 5-position is alkylated using propyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Alkylation: Using large-scale reactors, the alkylation reaction is carried out with optimized conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Propoxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products include 5-propoxy-2-pyridinecarboxylic acid or 5-propoxy-2-pyridone.
Reduction: Products include 5-propoxy-2-pyridinemethanol or 5-propoxy-2-pyridinecarbaldehyde.
Substitution: Products vary depending on the nucleophile used, such as 5-amino-2-pyridinecarboxylic acid or 5-thio-2-pyridinecarboxylic acid.
Scientific Research Applications
5-Propoxypicolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Propoxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, which may play a role in its biological activity. It can also interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness
5-Propoxypicolinic acid is unique due to the presence of the propoxy group at the 5-position, which imparts distinct chemical and biological properties compared to other picolinic acid derivatives. This structural modification can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
66933-04-8 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-propoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-2-5-13-7-3-4-8(9(11)12)10-6-7/h3-4,6H,2,5H2,1H3,(H,11,12) |
InChI Key |
VWNSBPTWSFUTHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















